TRPM8 agonist WS-3

Ion channel pharmacology Calcium flux assay TRPM8 screening

TRPM8 agonist WS-3 (N-Ethyl-p-menthane-3-carboxamide) occupies a critical potency-selectivity niche for reproducible TRPM8 research. With an EC50 of 3.7 μM and 55-fold selectivity over TRPA1, WS-3 enables channel-specific interrogation without menthol's confounding olfactory cues or WS-12's receptor desensitization artifacts. Validated in focal-onset seizure models (44% glutamate reduction, 60% ED power suppression) and human cooling perception studies (ranked second among four synthetic cooling agents), it serves as the preferred mid-potency reference agonist for FLIPR calcium assays, patch-clamp electrophysiology, and sensory compound benchmarking. Choose WS-3 for target-engaged, off-target-minimized TRPM8 pharmacology.

Molecular Formula C13H25NO
Molecular Weight 211.34 g/mol
CAS No. 39711-79-0
Cat. No. B1662333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRPM8 agonist WS-3
CAS39711-79-0
SynonymsN-Ethyl-5-methyl-2-(1-methylethyl)cyclohexanecarboxamide
Molecular FormulaC13H25NO
Molecular Weight211.34 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CC(CCC1C(C)C)C
InChIInChI=1S/C13H25NO/c1-5-14-13(15)12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3,(H,14,15)
InChIKeyVUNOFAIHSALQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

TRPM8 agonist WS-3 (CAS 39711-79-0): A Mid-Potency, Selectivity-Defined Cooling Agent for Neurosensory and Epilepsy Research


TRPM8 agonist WS-3 (N-Ethyl-p-menthane-3-carboxamide, CAS 39711-79-0) is a synthetic cooling agent that directly activates the transient receptor potential melastatin 8 (TRPM8) ion channel with an EC50 of 3.7 μM [1]. Belonging to the carboxamide class of TRPM8 modulators, WS-3 serves as a chemical probe for dissecting cold sensation pathways and has demonstrated therapeutic potential in preclinical seizure models [2]. Unlike menthol, WS-3 lacks the strong odor and irritant properties that complicate sensory studies, while offering greater target selectivity than broader-spectrum TRP agonists like icilin [3].

Why WS-3 Cannot Be Readily Substituted by Menthol, Icilin, WS-12, or WS-23 in Research Applications


Interchanging TRPM8 agonists without verifying target-specific parameters risks experimental irreproducibility and misinterpretation. WS-3 occupies a distinct potency-selectivity niche: it is 19-fold less potent than icilin (EC50 0.2 μM) and 2000-fold weaker than WS-12 (EC50 ~39 nM), yet offers substantially improved TRPA1 selectivity compared to menthol and icilin [1][2]. Substituting WS-3 with menthol introduces confounding olfactory cues and TRPM8-independent vasoactive effects, while WS-12's ultra-high potency may drive receptor desensitization kinetics that differ markedly from WS-3 [3]. These pharmacological differences necessitate compound-specific validation rather than class-level assumptions.

Quantitative Differentiation Evidence for WS-3 Versus TRPM8 Agonist Comparators


EC50 Potency Positioning: WS-3 Ranks 3rd Among 14 TRPM8 Agonists in FLIPR Assay

WS-3 activates mouse TRPM8 expressed in HEK293 cells with an EC50 of 3.7 ± 1.7 μM, placing it as the third most potent agonist among 14 compounds screened [1]. This represents a 1.1-fold higher potency than (-)-menthol (EC50 4.1 ± 1.3 μM) but an 18.5-fold lower potency than icilin (EC50 0.2 ± 0.1 μM) [1]. WS-3 is 11.9-fold more potent than its structural analog WS-23 (EC50 44 ± 7.3 μM) [1].

Ion channel pharmacology Calcium flux assay TRPM8 screening

TRPA1 Selectivity: WS-3 Shows 55-Fold Preference for TRPM8 Over TRPA1

In HEK cells stably expressing human TRPM8 or TRPA1, WS-3 activated hTRPM8 with an EC50 of 2.2 μM but required a 55-fold higher concentration (EC50 120.6 μM) to activate hTRPA1 [1]. In contrast, menthol and icilin exhibit broader TRP channel activation profiles, with icilin recognized as a potent TRPA1 agonist that complicates interpretation of TRPM8-specific effects [2].

Selectivity profiling TRP channel Off-target screening

In Vivo Anti-Seizure Efficacy: WS-3 Reduces Glutamate by 44% and ED Power by 60% in Focal Onset Seizure Model

In a focal onset seizure mouse model, WS-3 injected after the seizure inducer (penicillin G) reduced extracellular glutamate levels by 44% and epileptiform discharge (ED) power by 60% in wild-type mice [1]. These effects were completely absent in TRPM8-knockout mice, confirming a TRPM8-dependent mechanism [1]. The study authors explicitly selected WS-3 over icilin due to its superior selectivity profile [1].

Epilepsy Neuropharmacology In vivo efficacy

Human Sensory Cooling Intensity: WS-3 Outperforms WS-23 and FEMA-4557

In a human sensory evaluation panel, WS-3 produced a higher perceived cooling intensity than WS-23 and FEMA-4557 when tested at equal concentrations in aqueous solution [1]. The rank order of cooling intensity was WS-5 > WS-3 > FEMA-4557 > WS-23 [1]. Notably, WS-3 activated primarily TRPM8, whereas WS-5 activated both TRPM8 and TRPA1, and FEMA-4557 activated predominantly TRPA1 [1].

Sensory science Cooling agents Human psychophysics

Efficacy Relative to Icilin: WS-3 Achieves 86% of Maximal Icilin Response

WS-3 acts as a full agonist at TRPM8, inducing 86% of the maximal calcium response elicited by icilin, the most potent TRPM8 agonist [1]. This efficacy value places WS-3 among the more effective TRPM8 agonists, despite its lower potency (EC50 3.7 μM vs 0.2 μM for icilin) [1].

Efficacy Maximal response TRPM8 pharmacology

Potency Gap Versus WS-12: WS-3 Is 95-Fold Less Potent, Avoiding Receptor Desensitization Concerns

WS-12 is the most potent TRPM8 agonist known, with reported EC50 values ranging from 39 nM to 193 nM [1]. In contrast, WS-3 has an EC50 of 3.7 μM, making WS-12 approximately 95-fold more potent (using the lower EC50 of 39 nM) [1]. The extreme potency of WS-12 may accelerate receptor desensitization in prolonged assays, whereas WS-3's moderate potency supports sustained signaling studies [2].

Potency comparison Desensitization WS-12

Validated Research and Industrial Applications for WS-3 Based on Quantitative Evidence


Preclinical Epilepsy Research: TRPM8-Dependent Anti-Seizure Mechanism Studies

WS-3 is validated for use in focal onset seizure mouse models to investigate TRPM8-mediated anti-epileptic mechanisms. At doses achieving 44% glutamate reduction and 60% ED power suppression, WS-3 provides a target-engaged in vivo tool for epilepsy drug discovery programs [1]. Its superior TRPA1 selectivity relative to icilin makes it the preferred TRPM8 agonist for isolating channel-specific effects in neuropharmacology studies [1].

TRPM8 Channel Pharmacology: Calcium Flux Screening and Patch-Clamp Electrophysiology

WS-3 serves as a mid-potency reference agonist (EC50 3.7 μM) for FLIPR-based calcium assays and manual patch-clamp studies of TRPM8 channel function [1]. Its 86% maximal efficacy relative to icilin ensures robust signal-to-noise ratios, while its 55-fold selectivity over TRPA1 reduces off-target interference in recombinant expression systems [1][2]. Researchers can use WS-3 as a positive control for TRPM8 activation or as a benchmark for novel agonist characterization.

Sensory Science and Cooling Agent Development: Human Psychophysical Benchmarking

WS-3 is a validated sensory reference compound for human cooling perception studies, ranking second in intensity among four synthetic cooling agents tested at equal concentrations (WS-5 > WS-3 > FEMA-4557 > WS-23) [1]. Its primary TRPM8 activation profile, without confounding TRPA1 co-stimulation, allows sensory scientists to dissect TRPM8-specific contributions to cooling perception [1]. This makes WS-3 suitable for benchmarking novel cooling compounds in flavor and personal care product development.

Selectivity Profiling: TRPM8 vs TRPA1 Discrimination Assays

WS-3's 55-fold selectivity window (TRPM8 EC50 = 2.2 μM vs TRPA1 EC50 = 120.6 μM) makes it a valuable tool for discriminating TRPM8-mediated from TRPA1-mediated effects in sensory neuron and trigeminal ganglion studies [1]. Researchers investigating the relative contributions of these two cold- and chemosensitive channels to physiological or pathological processes can use WS-3 to selectively engage TRPM8 while minimizing TRPA1 activation [1].

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